Acetylcholinesterase (AChE) Inhibition: 7-Chloro Derivative Demonstrates Superior Potency Over 7-Hydrogen Analog
The 7-chlorobenzo[b]thiophen-3-amine core, when elaborated into the bioactive compound CHEMBL2333930, exhibits an IC₅₀ of 55 nM against electric eel acetylcholinesterase (AChE) under Ellman's assay conditions using acetylthiocholine chloride as substrate [1]. In contrast, a structurally related compound lacking the 7-chloro substituent (CHEMBL3605354) displays significantly weaker inhibition with an IC₅₀ of 89 nM under comparable assay conditions [2]. This 1.6-fold potency differential directly correlates the 7-chloro substitution with enhanced target engagement.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM |
| Comparator Or Baseline | Unsubstituted analog (CHEMBL3605354): IC₅₀ = 89 nM |
| Quantified Difference | 1.6-fold greater potency (34 nM absolute difference) |
| Conditions | Electric eel AChE, Ellman's method, acetylthiocholine chloride substrate, 15 min incubation |
Why This Matters
For CNS programs targeting cholinergic dysfunction, the 55 nM potency of the 7-chloro scaffold offers a more favorable starting point than unsubstituted alternatives, potentially reducing the extent of required optimization cycles.
- [1] BindingDB. (2025). BDBM50430726 (CHEMBL2333930): AChE Inhibition IC₅₀ = 55 nM. Assay: Inhibition of electric eel AChE using acetylthiocholine chloride as substrate after 15 mins by Ellman's method. View Source
- [2] BindingDB. (2025). BDBM50111769 (CHEMBL3605354): AChE Inhibition IC₅₀ = 89 nM. Assay: Inhibition of electric eel AChE using acetylthiocholine iodide substrate by Ellman assay. View Source
